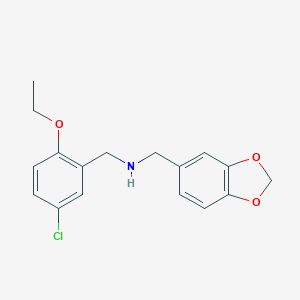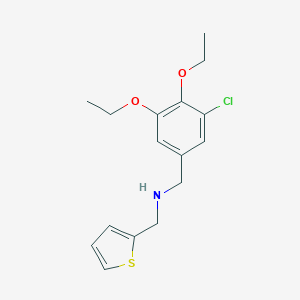
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide, commonly known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
AG-1478 binds to the ATP-binding site of the N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide kinase domain, preventing the receptor from undergoing autophosphorylation and subsequent activation of downstream signaling pathways. This results in the inhibition of cell proliferation, migration, and invasion, which are all key processes involved in cancer development and progression.
Biochemical and Physiological Effects
AG-1478 has been shown to have a selective inhibitory effect on N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide, with little to no effect on other receptor tyrosine kinases. This specificity allows for targeted inhibition of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide signaling pathways, which are often dysregulated in cancer cells. In addition, AG-1478 has been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of AG-1478 is its specificity for N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide, which allows for targeted inhibition of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide in cancer development and progression. However, one limitation of AG-1478 is its relatively low potency compared to other N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide inhibitors. This may limit its effectiveness in certain experiments or applications.
Orientations Futures
There are several potential future directions for research involving AG-1478. One area of interest is the development of more potent N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide inhibitors based on the structure of AG-1478. Another potential direction is the investigation of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide signaling pathways in different types of cancer, to better understand the role of this receptor in disease progression. Additionally, AG-1478 could be used in combination with other therapeutic agents to enhance their effectiveness in cancer treatment.
Méthodes De Synthèse
The synthesis of AG-1478 involves several steps, starting with the reaction of 2-ethoxy-5-chlorobenzenesulfonyl chloride with sodium hydroxide to form the corresponding sodium salt. This is then reacted with 1,3-benzodioxole-5-methanol in the presence of a base to yield the desired product. The final compound is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
AG-1478 has been widely used in scientific research as a tool to study the role of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide in various biological processes. It has been shown to inhibit N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide autophosphorylation and downstream signaling pathways, leading to reduced cell proliferation, migration, and invasion. AG-1478 has been used in both in vitro and in vivo studies to investigate the role of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide in cancer development and progression.
Propriétés
Formule moléculaire |
C16H16ClNO5S |
|---|---|
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H16ClNO5S/c1-2-21-14-6-4-12(17)8-16(14)24(19,20)18-9-11-3-5-13-15(7-11)23-10-22-13/h3-8,18H,2,9-10H2,1H3 |
Clé InChI |
FPDFYWLPBBHWLZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275579.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275582.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275583.png)
![2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B275584.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B275585.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275586.png)




![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275604.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275605.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275608.png)